4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanol derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a methylsulfanyl group, which is attached to a cyclohexanol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic building blocks such as acetylacetone and thiourea, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions.
Attachment to Cyclohexanol: The final step involves coupling the substituted pyrimidine with cyclohexanol under specific conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclohexanol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: H2/Pd-C (Hydrogen with Palladium on Carbon)
Substitution Reagents: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of various substituted pyrimidine-cyclohexanol derivatives
Scientific Research Applications
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexane: Lacks the hydroxyl group.
Uniqueness
The presence of both the methoxy and methylsulfanyl groups on the pyrimidine ring, along with the cyclohexanol moiety, may confer unique biological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19N3O2S/c1-17-11-7-10(14-12(15-11)18-2)13-8-3-5-9(16)6-4-8/h7-9,16H,3-6H2,1-2H3,(H,13,14,15) |
InChI Key |
CPUQYHHQKFXYRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NC2CCC(CC2)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.